Potassium N-sulfoglucosamine

説明

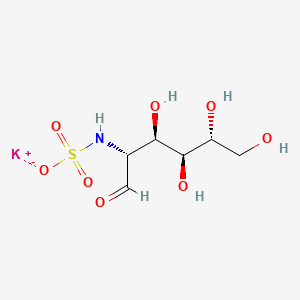

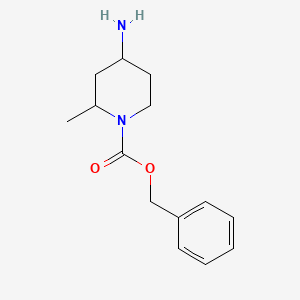

Potassium N-sulfoglucosamine , also known by its chemical formula C6H12KNO8S , is a compound with the PubChem CID 71306939 . It falls under the category of N-sulfoglucosamine derivatives . This compound is synthesized from glucosamine by introducing a sulfate group and a potassium ion. The molecular structure of Potassium N-sulfoglucosamine consists of a glucosamine core modified with a sulfamate group and a potassium cation.

Synthesis Analysis

The synthesis of Potassium N-sulfoglucosamine involves the reaction of glucosamine with a sulfating agent, resulting in the substitution of one of the hydroxyl groups on the glucosamine ring with a sulfate group. The subsequent addition of potassium ions yields the final compound.

Molecular Structure Analysis

The molecular formula of Potassium N-sulfoglucosamine is C6H12KNO8S . It comprises a hexose sugar backbone (glucosamine) with four hydroxyl groups and an amino group. The sulfate group is attached to one of the hydroxyls, and the potassium ion is associated with the sulfamate group.

Chemical Reactions Analysis

Potassium N-sulfoglucosamine does not participate in many direct chemical reactions due to its stable structure. However, it can serve as a precursor for the synthesis of other bioactive molecules or as a substrate for enzymatic reactions.

Physical And Chemical Properties Analysis

- Molecular Weight : 297.33 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

- Stability : Stable under normal conditions

科学的研究の応用

NMR Methods for Structural Characterization

A significant application of Potassium N-sulfoglucosamine in scientific research is in the structural characterization of glycosaminoglycans (GAGs) like heparin, which are crucial in pharmaceutical and biological contexts. Using nitrogen-bound proton detection techniques, such as two-dimensional (1)H-(15)N HSQC-TOCSY NMR experiments, researchers have been able to obtain detailed structural information about GAGs. These methods have shown to be more sensitive and provide additional data compared to traditional techniques, thus playing a vital role in understanding the complex structures of GAG-derived oligosaccharides and their function (Langeslay, Béni, & Larive, 2012).

Biodegradation and Environmental Impact

Potassium N-sulfoglucosamine is also pertinent in environmental science, particularly in the study of pesticide biodegradation and its effects. For instance, research on the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide (EtFOSA) as its active ingredient, has highlighted how such compounds can degrade into environmentally persistent substances like perfluorooctanesulfonate (PFOS). Studies in soil-carrot mesocosms have shown that application of Sulfluramid baits can lead to significant yields of PFOS in crops, indicating a pathway through which GAG-related compounds contribute to environmental pollution and potentially impact human health (Zabaleta et al., 2018).

Potassium Ion Battery Development

In the field of energy storage, Potassium N-sulfoglucosamine has implications for the development of potassium ion batteries (PIBs), a promising alternative to lithium-ion systems. Research into PIBs has involved the use of potassium bis(fluoro-sulfonyl)imide (KFSI)-based electrolytes. These studies have led to innovations such as the development of N-doping, sulfur-rich chemically bonded porphyrin organic frameworks (SPOFs) as anodes. Such materials have demonstrated high reversible capacity, excellent cycling performance, and superior rate performance, marking a significant step towards the commercial application of PIBs (Cheng et al., 2021).

Electrolyte Treatment in Hyperkalemia

Potassium N-sulfoglucosamine compounds are also explored for their potential in medical applications, specifically in the treatment of hyperkalemia, a condition characterized by elevated potassium levels in the blood. While directly related studies on Potassium N-sulfoglucosamine were not found, research on related potassium-binding resins like sodium polystyrene sulfonate (SPS) has been conducted. These studies delve into the efficacy and safety of such treatments, offering insights that could be applicable to similar compounds like Potassium N-sulfoglucosamine in managing electrolyte imbalances (Sterns et al., 2010).

Safety And Hazards

Potassium N-sulfoglucosamine is generally considered safe. However, as with any chemical compound, precautions should be taken during handling and storage. It is essential to follow standard laboratory safety protocols.

将来の方向性

Future research could explore the following aspects:

- Biological Activity : Investigate potential biological effects, such as anti-inflammatory properties or interactions with cellular pathways.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion in vivo.

- Clinical Applications : Explore therapeutic applications, especially in the context of glycosaminoglycan-related disorders.

特性

IUPAC Name |

potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZKIDFMGPIEM-BTVCFUMJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12KNO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185203 | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium N-sulfoglucosamine | |

CAS RN |

31284-96-5, 38899-05-7 | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031284965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 2-deoxy-2-(sulfoamino)-, monopotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 2-deoxy-2-(sulfoamino)-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM N-SULFOGLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD7N48R1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)

![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)

![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)

![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)

![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)

![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)